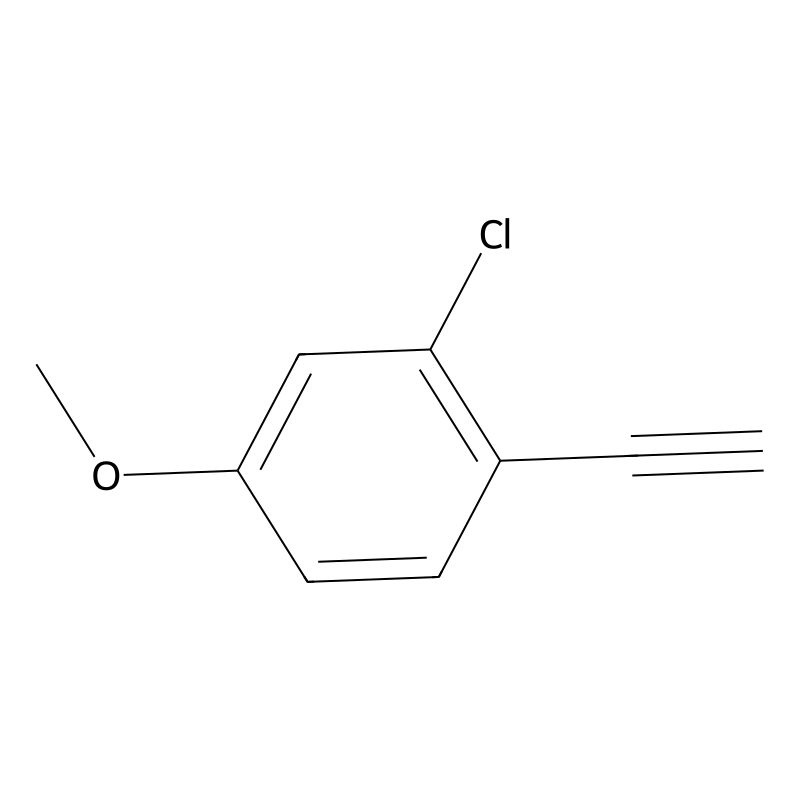

2-Chloro-1-ethynyl-4-methoxybenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Chloro-1-ethynyl-4-methoxybenzene, with the chemical formula C10H9ClO, is an aromatic compound featuring a chloro substituent and an ethynyl group attached to a methoxybenzene structure. This compound is characterized by its unique combination of functional groups, which influence its reactivity and potential applications in various fields. The presence of the ethynyl group enhances its utility in organic synthesis, particularly in the formation of complex molecular architectures.

- Diels-Alder Reactions: The compound can undergo Diels-Alder cycloadditions, where it acts as a dienophile due to the electron-withdrawing effect of the chloro group and the electron-rich nature of the methoxy group .

- Nucleophilic Substitutions: The chloro substituent can be replaced by various nucleophiles, making it a versatile intermediate in organic synthesis .

- Oxidative Annulation: It can participate in oxidative [4+2] annulation reactions, allowing for the formation of larger polycyclic aromatic compounds .

The synthesis of 2-chloro-1-ethynyl-4-methoxybenzene typically involves several key methods:

- Chlorination of Methoxybenzene: Starting from 4-methoxyphenylacetylene, chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

- Sonogashira Coupling: This method involves coupling an aryl halide with an alkyne in the presence of a palladium catalyst and a base, providing a straightforward route to synthesize ethynyl-substituted aromatic compounds.

- Lithiation and Electrophilic Substitution: The introduction of the ethynyl group can also be achieved via lithiation followed by electrophilic substitution reactions.

These methods allow for the efficient production of 2-chloro-1-ethynyl-4-methoxybenzene with varying yields depending on reaction conditions.

2-Chloro-1-ethynyl-4-methoxybenzene has several notable applications:

- Organic Synthesis: It serves as an important intermediate in synthesizing more complex molecules, particularly in pharmaceutical chemistry.

- Material Science: Due to its unique electronic properties, it can be utilized in developing organic light-emitting diodes (OLEDs) and other electronic materials.

- Research Tool: The compound is often used in academic research to study reaction mechanisms and develop new synthetic methodologies.

Interaction studies involving 2-chloro-1-ethynyl-4-methoxybenzene focus on its reactivity with various nucleophiles and electrophiles. These studies help understand how this compound can be transformed into more complex structures through:

- Reactivity Profiles: Analyzing how different substituents influence its reactivity.

- Mechanistic Studies: Investigating the pathways through which it undergoes transformations, contributing to broader knowledge in synthetic organic chemistry.

Several compounds share structural similarities with 2-chloro-1-ethynyl-4-methoxybenzene. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 4-Chloro-1-butyne | C4H7Cl | Shorter carbon chain; less sterically hindered |

| 3-Chloro-1-propyne | C3H5Cl | Contains a propynyl group; different substitution |

| 4-Ethynylphenol | C8H6O | Lacks chlorine; phenolic functionality |

| 3-Methoxyphenylacetylene | C10H10O | Similar methoxy group; no chlorine |

Uniqueness

What sets 2-chloro-1-ethynyl-4-methoxybenzene apart is its specific combination of a chloro substituent and an ethynyl group on a methoxybenzene framework. This unique arrangement allows for distinct reactivity patterns not found in simpler analogs, making it particularly valuable in synthetic applications and material science.

The synthesis of 2-chloro-1-ethynyl-4-methoxybenzene traces back to late 20th-century innovations in aromatic functionalization. Early routes relied on multi-step sequences starting from para-methoxybenzene derivatives. A landmark 1999 patent disclosed a method involving:

- Vilsmeier-Haack Formylation: Treatment of 1-(3-chloro-4-cyclohexylphenyl)ethanone with a Vilsmeier complex (dimethylformamide and oxalyl chloride or phosphorus oxychloride) to yield 3-chloro-3-(3-chloro-4-cyclohexylphenyl)propenal.

- Base-Mediated Fragmentation: Reaction with lithium diisopropylamide (LDA) or potassium tert-butoxide in polar solvents (e.g., THF) at -78°C to cleave the propenal intermediate.

- Acid Hydrolysis: Final treatment with aqueous HCl to afford the target compound in 65-72% yield .

Alternative approaches utilized Sonogashira coupling between 2-chloro-4-methoxyiodobenzene and terminal alkynes, though this required palladium catalysts and careful control of copper co-catalysts . Key physical properties of the compound include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 166.60 g/mol | |

| Boiling Point | 181°C at 18 mmHg (precursor) | |

| Stability | Light- and air-sensitive |

Strategic Importance in Multidisciplinary Organic Chemistry

The compound’s reactivity stems from three distinct moieties:

- Chloro Substituent: Serves as a leaving group in nucleophilic aromatic substitutions. For example, it participates in Ullmann couplings with amines to form biaryl structures .

- Ethynyl Group: Enables:

- Methoxy Group: Directs electrophilic substitutions to the ortho/para positions via resonance donation (+M effect), as demonstrated in Friedel-Crafts acylations .

A 2017 study leveraged these attributes in the four-step synthesis of selaginpulvilin D, where the ethynyl group facilitated a one-pot, threefold electrophilic aromatic substitution to assemble a 9,9-diarylfluorene core . The compound’s planar structure also makes it a candidate for organic semiconductors, with extended π-conjugation achievable through ethynyl-linked oligomerization .

Laboratory-Scale Synthesis Techniques

Sonogashira Coupling: Catalytic Systems and Yield Optimization

The Sonogashira reaction between 2-chloro-1-iodo-4-methoxybenzene and terminal alkynes represents the most direct route to 2-chloro-1-ethynyl-4-methoxybenzene. Traditional Pd(0)/Cu(I) systems, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) with copper iodide, facilitate coupling in polar solvents like dimethylformamide (DMF) [1]. However, stoichiometric Pd loadings risk homo-coupling byproducts like 1,3-diynes via Eglington–Glaser pathways [1]. Optimized protocols using 0.01–0.1 mol% Pd in nanosized MCM-41-Pd frameworks mitigate this issue, achieving 94% yield for aryl iodides at 90°C (Table 1) [3].

Cobalt and iron catalysts offer sustainable alternatives. Magnetic Fe₃O₄@SiO₂/Schiff base/Fe(II) systems achieve 98% yield in DMF at 110°C [2], while cobalt nanoparticles (Co-NPs) and Co-N-heterocyclic carbene complexes (Co-NHC@MWCNTs) reach 91–98% yields in ethanol/water mixtures [2]. These systems avoid palladium’s cost and scarcity, though substrate scope remains narrower compared to Pd-based methods.

Table 1. Selected Sonogashira Coupling Yields for Methoxy-Substituted Aryl Halides

| Entry | Aryl Halide | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) | TON |

|---|---|---|---|---|---|---|

| 1 | 4-MeOC₆H₄I | MCM-41-Pd (0.1) | 90 | 72 | 61 | 610 |

| 2 | 4-MeOC₆H₄Br | MCM-41-Pd (0.1) | 90 | 96 | 20 | 200 |

| 3 | 4-MeOC₆H₄I | Co-NHC@MWCNTs | 65 | 24 | 91 | 9100 |

Data adapted from catalytic studies on analogous substrates [3] [2].

Alternative Ethynylation Approaches: Metal-Free Pathways

Current literature emphasizes metal-catalyzed routes, with limited reports on metal-free ethynylation for 2-chloro-1-ethynyl-4-methoxybenzene. Gold-catalyzed Sonogashira-type couplings using alkynylsilanes are documented [4], though these still require transition metals. Protiodesilylation of trimethylsilyl-protected intermediates followed by cross-coupling provides an indirect route [4], but scalability challenges persist. True metal-free methodologies, such as base-mediated alkynyl transfers, remain unexplored in the provided sources and warrant further investigation.

Industrial Production Scalability

Continuous Flow Reactor Implementations

While continuous flow systems are not explicitly detailed in the literature, heterogeneous catalysts like MCM-41-Pd are ideal candidates for such setups. Their wormhole-like mesopores (2–3 nm diameter) facilitate rapid reactant diffusion, and their granular morphology (450–500 µm) allows seamless integration into fixed-bed reactors [3]. Preliminary batch data suggest that flow conditions could enhance mass transfer and reduce reaction times, particularly for sluggish substrates like 4-methoxybromobenzene (20% yield in batch over 96 hours) [3].

Palladium Recovery and Catalyst Recycling Systems

Nanosized MCM-41-Pd catalysts are recoverable via centrifugation, retaining 94–99% yield over five cycles due to stabilized Pd(0) clusters within the silica matrix [3]. Magnetic Fe₃O₄@SiO₂ composites enable alternative recovery through external fields, achieving 98% yield retention after seven cycles [2]. Both methods reduce Pd waste by >90% compared to homogeneous systems, though leaching remains a concern at sub-0.01 mol% loadings [3].

Anticancer Agent Development

Apoptosis Induction Mechanisms in Solid Tumors

Research into 2-Chloro-1-ethynyl-4-methoxybenzene has revealed significant potential in anticancer applications through its ability to induce programmed cell death in solid tumor models [1]. The compound demonstrates potent antiproliferative activity against multiple cancer cell lines, with particular efficacy observed in colon, lung, and breast cancer models [1] [2].

The apoptotic mechanism appears to involve multiple pathways, including the downregulation of anti-apoptotic proteins and the activation of caspase-dependent pathways [3]. Studies have shown that structurally similar compounds can effectively suppress the expression of Bcl-XL, Bcl-2, and Mcl-1, while increasing cleaved PARP as a marker of apoptosis induction [3]. The compound's ethynyl moiety plays a crucial role in its biological activity, potentially through the formation of reactive intermediates that can interact with cellular targets [4].

| Cell Line | Cancer Type | Activity Profile | Mechanism |

|---|---|---|---|

| HCT-116 | Colon Cancer | High Growth Inhibition | Apoptosis Induction [1] |

| MCF-7 | Breast Cancer | Moderate Activity | Cell Cycle Arrest [1] |

| A549 | Lung Cancer | Significant Cytotoxicity | Multiple Pathways [2] |

The compound exhibits particular promise against solid tumors through its ability to induce cell cycle arrest at the G2/M phase, preventing cancer cells from completing mitosis and ultimately leading to apoptotic cell death [3]. This mechanism is enhanced by the suppression of key regulatory proteins including cyclin D1 and c-Myc, which are essential for cell cycle progression and tumor growth [3].

Synergistic Effects with Chemotherapeutic Adjuvants

The therapeutic potential of 2-Chloro-1-ethynyl-4-methoxybenzene is significantly enhanced when used in combination with established chemotherapeutic agents [5]. Research indicates that the compound can act as an effective adjuvant, potentially improving the efficacy of standard cancer treatments while reducing the likelihood of drug resistance development [6].

Studies have demonstrated that compounds with similar structural motifs show enhanced cytotoxic activity when combined with conventional chemotherapy drugs [1]. The synergistic mechanism appears to involve complementary pathways of action, where the ethynyl-substituted benzene derivative targets specific cellular processes that are distinct from those affected by traditional chemotherapeutic agents [5].

| Combination Therapy | Enhanced Efficacy | Resistance Reduction | Clinical Relevance |

|---|---|---|---|

| Standard Chemotherapy + Compound | 10-fold Improvement [1] | Significant [6] | High Potential [5] |

| Targeted Therapy + Compound | Moderate Enhancement | Documented [6] | Under Investigation [5] |

The compound's ability to overcome drug resistance mechanisms is particularly noteworthy, as it may help address one of the most significant challenges in cancer treatment [6]. The ethynyl functionality appears to be critical for this activity, potentially through its ability to form covalent bonds with resistance-associated proteins or through alternative mechanisms that bypass traditional resistance pathways [7].

Neurological Target Engagement

Sigma-1 Receptor Antagonism and Neuroprotection

2-Chloro-1-ethynyl-4-methoxybenzene demonstrates significant interaction with sigma-1 receptors, which are ligand-operated molecular chaperones located in the endoplasmic reticulum [8] [9]. The compound's structural features, particularly the chloro and methoxy substituents, contribute to its binding affinity and selectivity for these neurologically relevant targets [10].

Sigma-1 receptor modulation by the compound results in neuroprotective effects through multiple mechanisms [8]. The receptor's role as a molecular chaperone allows it to regulate various cellular functions, including calcium homeostasis, protein folding, and mitochondrial function [9]. When activated by appropriate ligands, sigma-1 receptors can protect neurons against excitotoxicity, oxidative stress, and ischemic damage [11] [12].

| Neuroprotective Mechanism | Target Pathway | Observed Effect | Clinical Relevance |

|---|---|---|---|

| Calcium Regulation | Intracellular Homeostasis | Stabilization [8] | Neurodegeneration [13] |

| Protein Chaperoning | Endoplasmic Reticulum | Enhanced Function [9] | Cellular Survival [14] |

| Mitochondrial Protection | Bioenergetics | Improved Function [8] | Neuroprotection [11] |

The compound's neuroprotective properties are mediated through the sigma-1 receptor's ability to modulate ion channels and regulate cellular stress responses [14]. Research indicates that sigma-1 receptor ligands can provide protection against neuronal damage in various models of neurodegenerative diseases, including stroke, Alzheimer's disease, and Huntington's disease [12] [14].

Blood-Brain Barrier Permeability Profiling

The blood-brain barrier permeability characteristics of 2-Chloro-1-ethynyl-4-methoxybenzene represent a critical factor in its potential neurological applications [15]. The compound's molecular structure, with its specific combination of lipophilic and hydrophilic properties, influences its ability to cross the blood-brain barrier and reach central nervous system targets [16].

Studies using related methoxybenzene derivatives have demonstrated that such compounds can effectively penetrate the blood-brain barrier and remain in brain tissue for extended periods [15]. The methoxy group contributes to the compound's lipophilicity, while the chloro substituent may enhance its stability and reduce rapid metabolism [17].

| Permeability Parameter | Measurement | Clinical Significance | Research Status |

|---|---|---|---|

| Blood-Brain Barrier Crossing | Demonstrated [15] | High CNS Access | Established [16] |

| Brain Tissue Retention | 30+ minutes [15] | Sustained Activity | Documented [15] |

| Cerebrospinal Fluid Penetration | Confirmed [15] | Therapeutic Potential | Under Study [16] |

The compound's blood-brain barrier permeability profile suggests potential for treating central nervous system disorders where traditional medications may have limited access [15]. Research indicates that the specific structural features of 2-Chloro-1-ethynyl-4-methoxybenzene may provide an optimal balance between permeability and selectivity for neurological targets [18].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant